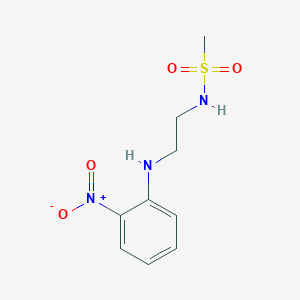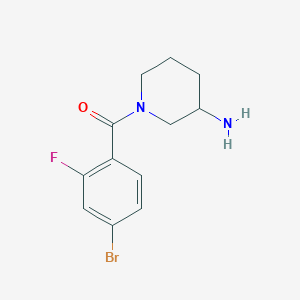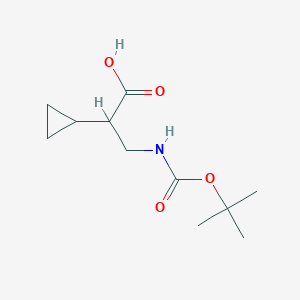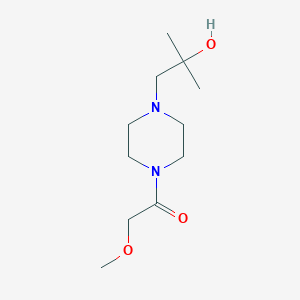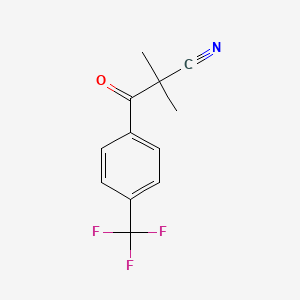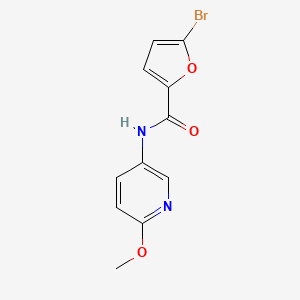
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide typically involves the following steps:
Coupling Reaction: The methoxypyridinyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the brominated compound in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted furan derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Scientific Research Applications
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties due to the presence of the furan ring.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Material Science: Employed in the synthesis of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with different substituents, showing varied biological activities.
5-bromoindole-2-carboxylic acid hydrazone derivatives: Compounds with a similar bromine substitution but different core structures, used in anticancer research.
Uniqueness
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide stands out due to its unique combination of a furan ring with a methoxypyridinyl group, offering distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-10-5-2-7(6-13-10)14-11(15)8-3-4-9(12)17-8/h2-6H,1H3,(H,14,15) |
InChI Key |
MFUZIOLJWGELER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



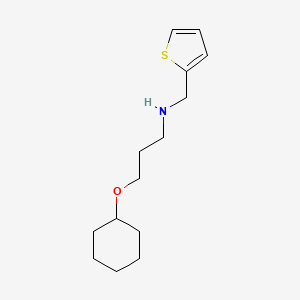
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
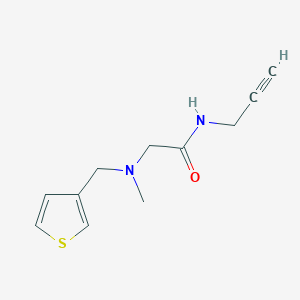
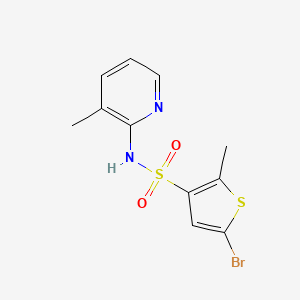
![N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline](/img/structure/B14906309.png)
![tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14906313.png)
![(R)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B14906325.png)
